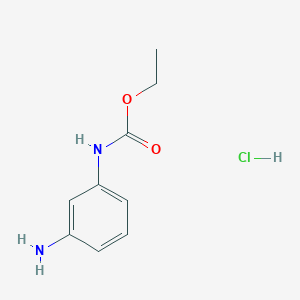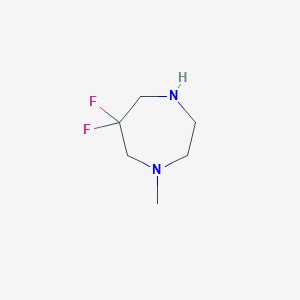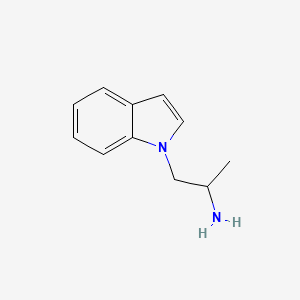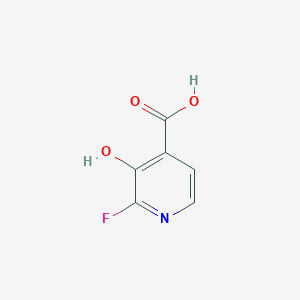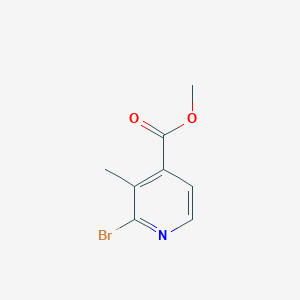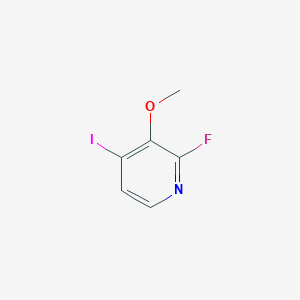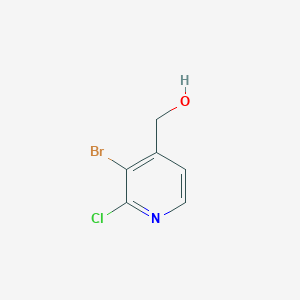
(3-Bromo-2-chloropyridin-4-yl)methanol
Vue d'ensemble
Description
“(3-Bromo-2-chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and a methanol group attached to the pyridine ring.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 222.47 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study highlighted the synthesis and crystal structure of a related Schiff base compound, synthesized from a reaction involving 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol. The crystal structure analysis revealed a trans configuration around the C=N double bond, with near-coplanar benzene and pyridine rings. This compound exhibited significant antibacterial activities, showcasing the utility of related compounds in medicinal chemistry (Wang et al., 2008).
Catalytic Applications
- Research on nickel complexes involving pyridin-2-yl)methanol ligands has demonstrated their efficacy in the catalytic oligomerization of ethylene. The study synthesized dinuclear complexes and tested them in ethylene oligomerization, achieving high turnover frequencies. This indicates the potential of (3-Bromo-2-chloropyridin-4-yl)methanol derivatives in catalysis and polymer production (Kermagoret & Braunstein, 2008).
Biocatalysis
- A biocatalytic approach was employed for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to this compound, using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This method provided a green, economical, and efficient synthesis route, achieving high yields and enantiomeric excess, demonstrating the potential of this compound in biocatalytic processes (Chen et al., 2021).
Organic Synthesis
- The synthesis of 3-halopyrroles from 2-aryl-1-pyrrolines through α,α-dihalogenation with N-halosuccinimides and subsequent base-induced monodehydrohalogenation using sodium methoxide in methanol was reported. This method efficiently prepared 3-chloro-and 3-bromo-2-arylpyrroles, showcasing the utility of halogenated pyridinyl methanol derivatives in the synthesis of potentially active compounds for agrochemical and pharmaceutical applications (Kimpe et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVLTYKZPWOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
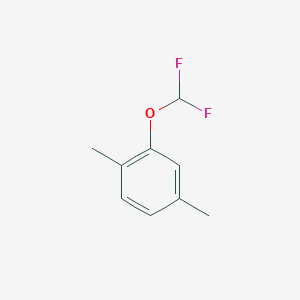

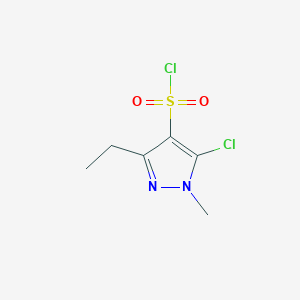
![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)
![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)
